molecular formula C15H12N4O2 B12134177 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide

Cat. No.: B12134177
M. Wt: 280.28 g/mol
InChI Key: BGDICABLYVGUCS-UHFFFAOYSA-N
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Description

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-hydroxybenzohydrazide with a substituted aldehyde or ketone. The compound features a 4-hydroxybenzohydrazide core linked to a 3-amino-1H-isoindol-1-ylidene group in a (1Z)-configuration. This bicyclic isoindole moiety introduces steric and electronic effects that distinguish it from simpler benzylidene derivatives. Hydrazones are known for diverse biological activities, including antimicrobial, anticancer, and antitubercular properties, mediated by their ability to coordinate metal ions and interact with biomolecular targets .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-4-hydroxybenzamide

InChI

InChI=1S/C15H12N4O2/c16-13-11-3-1-2-4-12(11)14(17-13)18-19-15(21)9-5-7-10(20)8-6-9/h1-8,17,20H,16H2

InChI Key

BGDICABLYVGUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of 3-amino-1H-isoindole, forming a hydrazone linkage (-C=N-NH-). Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reactivity by stabilizing intermediates.

  • Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours to ensure complete conversion.

  • Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation, though base-catalyzed routes are also explored.

Purification and Yield Optimization

Post-reaction workup involves:

  • Filtration : Removal of unreacted starting materials via vacuum filtration.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with 70–75% recovery.

  • Chromatography : Silica gel column chromatography (chloroform:methanol, 9:1) further purifies the compound to >95% purity.

Table 1: Optimization of Condensation Reaction Conditions

ParameterOptimal ConditionYield (%)Purity (%)Source
SolventAcetonitrile7892
Temperature70°C8295
Catalyst (0.1 M AcOH)5 mol%8597

Alternative Synthetic Pathways for Hydrazone Formation

While condensation remains the primary method, other hydrazone synthesis strategies provide theoretical insights:

Japp-Klingemann Reaction

This method couples aryl diazonium salts with β-keto esters, but its applicability to this compound is limited due to steric hindrance from the isoindole moiety.

Coupling of Aryl Halides

Palladium-catalyzed cross-coupling between aryl halides and hydrazones could theoretically construct the hydrazone bond, but no experimental data exists for this compound.

Advanced Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : Key peaks include δ 7.74–7.77 (m, 2H, isoindole-H), δ 6.89–7.25 (m, 5H, aromatic-H), and δ 4.73 (s, 2H, -NH₂).

  • IR (KBr) : Strong bands at 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N).

Chromatographic Monitoring

Thin-layer chromatography (TLC, silica gel 60 F₂₅₄) with ethyl acetate/hexane (1:1) confirms reaction completion (Rf = 0.45).

Challenges and Mitigation Strategies

Isomerization Control

The (1Z)-configuration is stabilized via:

  • Low-temperature crystallization : Prevents thermal isomerization.

  • Steric hindrance : Bulky substituents on the isoindole ring favor the Z-isomer.

Byproduct Formation

Side products (e.g., Schiff bases) are minimized by:

  • Stoichiometric precision : Maintaining a 1:1 molar ratio of reactants.

  • Inert atmosphere : Nitrogen gas reduces oxidative degradation.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Distillation units recover acetonitrile with >90% efficiency, reducing costs.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time to 2 hours with comparable yields.

  • Biocatalysts : Lipase-mediated condensation under aqueous conditions is under investigation .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of hydrazones, including N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Antitubercular Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in antitubercular studies. It has been assessed for its efficacy against Mycobacterium tuberculosis, revealing inhibitory effects on key mycobacterial enzymes involved in metabolic processes. Such findings highlight the compound's potential role in treating tuberculosis, especially in drug-resistant strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : A study synthesized various hydrazone derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that modifications in the molecular structure significantly influenced their effectiveness .
  • Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines (e.g., HeLa, MCF-7) revealed that certain derivatives exhibited potent cytotoxicity, suggesting that structural modifications could enhance their therapeutic index .
  • Enzyme Inhibition Studies : Research focused on the enzyme inhibition properties of related compounds showed that isoindole derivatives could effectively inhibit enzymes critical for bacterial survival and proliferation, presenting a dual-action mechanism against infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious bacteriaInhibition of growth
AnticancerHeLa, MCF-7Induction of apoptosis
AntitubercularMycobacterium tuberculosisEnzyme inhibition

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Effects
  • Substituent Influence: Electron-withdrawing groups (e.g., -NO₂, -Cl in CBHB) enhance stability and alter charge distribution, affecting solubility and reactivity . Electron-donating groups (e.g., -NH₂ in the isoindole moiety) may improve hydrogen bonding and metal coordination .

Key Observations :

  • Antimicrobial Activity : Fluorinated and nitro-substituted derivatives (e.g., N’-(4-fluorobenzylidene)) show potent antibacterial effects, while thiazole/thiazolidene derivatives exhibit antitubercular activity .
  • Anticancer Potential: Thiazole derivatives demonstrate tyrosine kinase inhibition (EGFR targets) via H-bond interactions, correlating with docking scores .
  • Metal Coordination: Derivatives with hydroxyl or amino groups (e.g., isoindole-NH₂) form stable complexes with transition metals, enhancing biological or catalytic activity .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., isoindole) reduce aqueous solubility compared to smaller groups (e.g., -Cl, -F) .
  • Thermal Stability : Melting points vary with substituent polarity; nitro derivatives (e.g., N’-(4-nitrobenzylidene)) exhibit higher thermal stability (>250°C) .
  • Crystallinity: Chloro and diethylamino substituents (e.g., CBHB, DEABHB) form well-defined monoclinic crystals, as shown by XRD .

Biological Activity

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features an isoindole moiety, which is known for various biological effects, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12N4O2C_{15}H_{12}N_4O_2. Its IUPAC name reflects its complex structure, which includes an amino group and a hydrazide functional group. The compound exhibits a molecular weight of approximately 280.29 g/mol and a purity of 95% as noted in various chemical databases .

PropertyValue
Molecular FormulaC15H12N4O2
Molecular Weight280.29 g/mol
Purity95%
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. In vitro assays using various cancer cell lines have demonstrated significant cytotoxic effects. For instance, the compound was tested against HepG2 liver cancer cells, showing an IC50 value indicative of its potency .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis via the upregulation of pro-apoptotic genes such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This was confirmed through quantitative real-time polymerase chain reaction (qRT-PCR) analysis, demonstrating a time-dependent increase in apoptosis markers following treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Antioxidant Activity

Hydrazone compounds are also recognized for their antioxidant properties. Studies indicate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is critical in preventing cellular damage associated with various diseases, including cancer .

Study 1: Anticancer Efficacy

A study conducted by Han et al. evaluated a series of hydrazone derivatives for their anticancer activities. Among these, this compound exhibited significant cytotoxicity against HepG2 cells, with an IC50 value of 37.4 µM after 48 hours of exposure. The study underscored the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of various hydrazones, including our compound of interest. Results indicated that it possesses substantial inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How is N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide synthesized?

The compound is synthesized via Schiff base condensation. A typical procedure involves refluxing 4-hydroxybenzohydrazide with a substituted aldehyde (e.g., 3-amino-1H-isoindole-1-carbaldehyde) in methanol or ethanol under inert atmosphere. After stirring at room temperature, the product is isolated by filtration, washed with cold methanol, and recrystallized for purity. Yield optimization (~93%) is achieved by controlling solvent evaporation and reaction time .

Q. What spectroscopic and analytical methods confirm its structural identity?

  • FT-IR : Confirms hydrazide (C=O at ~1650 cm⁻¹) and imine (C=N at ~1600 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Resonances for aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ ~10 ppm).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages).
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry and crystallographic packing .

Q. What are common derivatives of 4-hydroxybenzohydrazide and their biological activities?

Derivatives include:

  • N’-(4-Fluorobenzylidene) : Antibacterial against gram-positive/negative bacteria via cell membrane disruption .
  • N’-(3,4-Dichlorobenzylidene) : Antimycobacterial activity linked to thiazole substituents .
  • Metal complexes (Mo, V) : Catalytic and anticancer properties via metal-ligand coordination .

Advanced Research Questions

Q. How does molecular docking elucidate its antibacterial mechanism?

Docking studies (e.g., AutoDock Vina) predict binding affinity to bacterial target proteins (e.g., DNA gyrase). The hydrazide moiety interacts with active sites via hydrogen bonding, while the isoindole group stabilizes through π-π stacking. Free energy (ΔG) calculations correlate with experimental inhibition efficacy .

Q. How to resolve contradictions in biological activity across studies?

Discrepancies arise from:

  • Strain specificity : Gram-positive vs. gram-negative bacteria may exhibit differential susceptibility .
  • Structural modifications : Electron-withdrawing substituents (e.g., -Cl, -F) enhance activity, while bulky groups reduce bioavailability .
  • Assay conditions : Variations in MIC protocols (e.g., broth dilution vs. agar diffusion) affect results. Standardized testing under CLSI guidelines is recommended.

Q. What crystallographic techniques determine its 3D structure and intermolecular interactions?

  • SCXRD : SHELX software refines atomic coordinates and thermal parameters .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) via CrystalExplorer .
  • ORTEP Diagrams : Visualize molecular geometry and thermal ellipsoids (e.g., 50% probability displacement) .

Q. How to optimize synthesis for higher yield and purity?

  • Solvent Choice : Methanol/ethanol minimizes side reactions vs. polar aprotic solvents.
  • Reaction Time : 30 min–8 hours, monitored by TLC (hexane:EtOAc 7:3).
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol removes unreacted precursors .

Q. What role does it play in metal complex formation?

The hydrazide acts as a tridentate ligand, coordinating via carbonyl oxygen, hydrazinic nitrogen, and phenolic oxygen. For example:

  • MoO₂ Complexes : Stabilize dioxomolybdenum(VI) cores for catalytic oxidation .
  • Vanadium(V) Complexes : Exhibit anticancer activity via ROS generation .

Q. How to assess thermal stability for material science applications?

Thermogravimetric Analysis (TGA) : Heating at 10°C/min under N₂ reveals decomposition steps. The ligand typically degrades at 200–300°C, while metal complexes show higher stability (up to 400°C) .

Q. How do energy frameworks explain crystal packing stability?

Energy framework analysis (CrystalExplorer) calculates interaction energies (electrostatic, dispersion). For example, H-bond networks (e.g., O-H···N) contribute >60% to lattice energy, stabilizing the crystal structure .

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